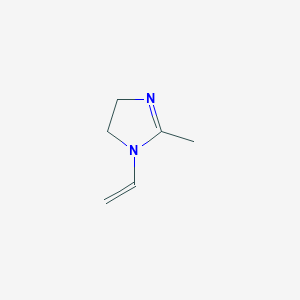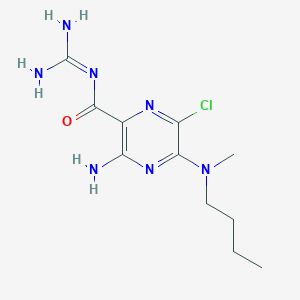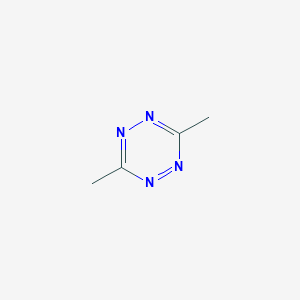
4-(Benzyloxy)benzoyl chloride
概述
描述
4-(Benzyloxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where a benzyloxy group is attached to the para position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process generally includes the following steps:
- Dissolution of 4-(benzyloxy)benzoic acid in an appropriate solvent such as dichloromethane.
- Addition of thionyl chloride or oxalyl chloride to the solution.
- Refluxing the mixture until the reaction is complete.
- Purification of the product through distillation or recrystallization.
化学反应分析
Types of Reactions: 4-(Benzyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Hydrolysis: Reacts with water to form 4-(benzyloxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of amides under mild conditions.
Alcohols: Used in the formation of esters, typically in the presence of a base such as pyridine.
Lewis Acids: Catalysts like aluminum chloride are used in Friedel-Crafts acylation reactions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.
科学研究应用
4-(Benzyloxy)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and drug intermediates.
Medicine: Used in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: Applied in the production of fine chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(Benzyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Benzoyl Chloride: A simpler acyl chloride without the benzyloxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a benzyloxy group.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)benzoyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and fine chemicals where the benzyloxy group plays a crucial role in the desired chemical transformations.
属性
IUPAC Name |
4-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEKEZSKMGHZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396123 | |
| Record name | 4-(benzyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-50-6 | |
| Record name | 4-(benzyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxybenzoylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Q1: Did the researchers successfully utilize 4-(Benzyloxy)benzoyl chloride to synthesize the target indazole alkaloids?
A: While this compound was successfully employed to synthesize the precursor compound 7b, it did not ultimately lead to the successful synthesis of the target indazole alkaloids (Nigellicine and Nigellidine) via the explored routes. [] The researchers highlighted challenges in cyclizing the hydrazide intermediates, including 7b, to form the desired indazole structures. Further research exploring alternative synthetic strategies or reaction conditions might be necessary.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














